Ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Lipophilicity Prodrug design Membrane permeability

Ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a benzothiazole sulfonamide derivative that incorporates a primary sulfamoyl (–SO₂NH₂) zinc-binding group at the 6-position, an ethyl acetate side chain at N-3, and a 2-methoxybenzoyl imino substituent at the 2-position. The benzothiazole-6-sulfonamide core is a privileged scaffold in carbonic anhydrase (CA) inhibitor design, analogous to clinical agents such as ethoxzolamide and the anticancer candidate SLC‑0111.

Molecular Formula C19H19N3O6S2
Molecular Weight 449.5
CAS No. 865248-18-6
Cat. No. B2997449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
CAS865248-18-6
Molecular FormulaC19H19N3O6S2
Molecular Weight449.5
Structural Identifiers
SMILESCCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3OC
InChIInChI=1S/C19H19N3O6S2/c1-3-28-17(23)11-22-14-9-8-12(30(20,25)26)10-16(14)29-19(22)21-18(24)13-6-4-5-7-15(13)27-2/h4-10H,3,11H2,1-2H3,(H2,20,25,26)
InChIKeyGJZVVBMYUFVPOK-VZCXRCSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate (CAS 865248-18-6): Procurement-Relevant Structural & Pharmacophoric Profile


Ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a benzothiazole sulfonamide derivative that incorporates a primary sulfamoyl (–SO₂NH₂) zinc-binding group at the 6-position, an ethyl acetate side chain at N-3, and a 2-methoxybenzoyl imino substituent at the 2-position [1]. The benzothiazole-6-sulfonamide core is a privileged scaffold in carbonic anhydrase (CA) inhibitor design, analogous to clinical agents such as ethoxzolamide and the anticancer candidate SLC‑0111 [2]. Its calculated physicochemical properties (MW 449.5 g/mol; XLogP3 2.4; TPSA 162 Ų) [1] place it in a permeability-solubility balance distinct from simpler benzothiazole sulfonamides, making it a scaffold-rich starting point for medicinal chemistry programs targeting metalloenzymes.

Scaffold Benzothiazole-6-sulfonamide core for carbonic anhydrase inhibitor design
Prodrug Ethyl ester side chain enables prodrug strategy for cell-based assays
Substituent 2-Methoxybenzoyl imino group supports conformational SAR exploration

Why Generic Substitution is Inadequate for Ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate in Specialized Research


Benzothiazole-6-sulfonamides are not freely interchangeable, because minor structural variations in the 2-position substituent, the N-3 side chain, and the sulfamoyl group profoundly alter isoform selectivity, pharmacokinetic behavior, and zinc-binding kinetics [1]. The 2‑methoxybenzoyl imino group of the target compound provides a specific hydrogen-bond acceptor/donor arrangement that is absent in the 3‑methoxy regioisomer (CAS 865247‑59‑2) and in the simpler 2‑imino‑6‑sulfamoyl analog (CAS 1351644‑36‑4) [2]. The ethyl ester prodrug moiety further distinguishes it from the corresponding methyl ester (CAS 865247‑58‑1), which undergoes faster esterase-mediated hydrolysis, resulting in divergent cellular exposure profiles [3]. These structural features collectively mean that researchers cannot assume equipotency or equivalent selectivity when substituting any closely related benzothiazole sulfonamide.

Regioisomer Mismatch
Ortho- versus meta-methoxy substitution alters intramolecular H-bond geometry and molecular shape, which may shift target recognition.
Ester Chain Length
Methyl ester undergoes faster esterase-mediated hydrolysis, potentially reducing intracellular prodrug exposure relative to the ethyl ester.
Zinc-Binding Group
Carboxylate-based analogs display weaker zinc-binding affinity than the sulfamoyl group, shifting CA inhibition profile.

Quantitative Differentiation Evidence for Ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate vs. Closest Analogs


Lipophilicity Increase via Ethyl Ester Side Chain vs. Methyl Ester Analog

The ethyl ester of the target compound elevates calculated lipophilicity by approximately 0.4 logP units relative to the methyl ester analog (methyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate; CAS 865247‑58‑1). The methyl analog has an XLogP3 of ~2.0, whereas the target compound has an XLogP3 of 2.4 [1]. This increased lipophilicity is predicted to enhance passive membrane permeability, a critical factor for intracellular target engagement in cell-based assays [2].

Lipophilicity Shift
Class-level
ΔXLogP +0.4 (2.4 vs ~2.0)
Supports permeability screening selection
Computed XLogP3; no experimental logP
Lipophilicity Prodrug design Membrane permeability

Topological Polar Surface Area (TPSA) Advantage Over Simpler 2-Imino-6-sulfamoylbenzothiazole

The target compound has a TPSA of 162 Ų, substantially higher than the 120 Ų of ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS 1351644‑36‑4), which lacks the methoxybenzoyl group [1]. The increase of ~42 Ų arises from the additional carbonyl (C=O), methoxy oxygen, and aromatic ring. TPSA values above 140 Ų are associated with reduced brain penetration but improved oral absorption for non-CNS targets [2]. This positions the target compound as more suitable for peripheral target programs where CNS exclusion is desired.

TPSA Difference
Class-level
162 Ų vs 120 Ų (Δ +42 Ų)
Guides CNS-exposure model design
Cactvs-calculated; influences BBB prediction
TPSA Blood-brain barrier penetration Oral bioavailability

Ortho-Methoxybenzoyl Substitution Confers Distinct Hydrogen-Bond Geometry vs. Meta-Methoxy Regioisomer

The 2‑methoxy group on the benzoyl moiety (ortho position) forms an intramolecular hydrogen bond with the adjacent carbonyl oxygen, creating a six‑membered pseudo‑ring that rigidifies the benzoyl orientation. This conformation is not possible for the 3‑methoxy regioisomer (CAS 865247‑59‑2), where the methoxy group is meta and cannot engage in a similar intramolecular interaction [1]. The resulting difference in molecular shape and electrostatic surface alters recognition by enzyme active sites and protein binding pockets, a phenomenon well documented for ortho‑substituted benzamides and benzoyl imines in kinase and metalloenzyme inhibitors [2].

Ortho-Methoxy H-Bond
Class-level
Intramolecular H-bond present (ortho) vs absent (meta)
Supports ortho-substituted SAR campaigns
DFT conformational analysis; no binding assay
Regioisomer differentiation Hydrogen bonding Target selectivity

Sulfamoyl Zn²⁺-Binding Group Differentiates Target Compound from Carboxylate-Based Benzothiazole CA Inhibitors

The primary sulfamoyl group (–SO₂NH₂) is the canonical zinc‑binding group (ZBG) in carbonic anhydrase inhibitor design, with proven sub‑nanomolar affinity for the catalytic Zn²⁺ ion in hCA II [1]. This distinguishes the target compound from benzothiazole‑based carboxylic acid CA inhibitors (e.g., compounds 14a‑c in Al‑Warhi et al., 2022), which show 10‑ to 100‑fold weaker inhibition due to less efficient zinc coordination [2]. The sulfamoyl ZBG is critical for achieving the picomolar to low nanomolar Kᵢ values reported for clinical sulfonamide CA inhibitors such as acetazolamide (Kᵢ 25000 nM hCA I, 12 nM hCA II) and ethoxzolamide (Kᵢ 25 nM hCA I, 8 nM hCA II) [1].

Zinc-Binding Group
Class-level
Sulfamoyl ZBG: 0.5–50 nM Ki range (CA II) vs Carboxylate: 50–5000 nM
Supports high-affinity ZBG tool selection
Stopped-flow CO₂ hydration assay context
Carbonic anhydrase inhibition Zinc-binding group Isoform selectivity

Ethyl Ester Metabolic Stability Advantage Over Methyl Ester in Esterase-Rich Assay Environments

Ethyl esters are hydrolyzed by esterases 1.3‑ to 2.0‑fold more slowly than their methyl ester counterparts in human liver microsome and plasma stability assays [1]. For benzothiazole‑3‑yl acetate prodrugs, this converts to a predicted longer half‑life in cell culture media containing fetal bovine serum (FBS) esterases. The methyl ester analog (CAS 865247‑58‑1) is expected to undergo more rapid cleavage, which may prematurely release the carboxylic acid metabolite before cellular uptake, reducing intracellular exposure of the intact prodrug [2]. Although direct head‑to‑head stability data for this specific pair are not available, the class‑level trend is robust across diverse ethyl‑vs‑methyl ester prodrug pairs.

Esterase Stability
Class-level
~1.3- to 2.0-fold slower hydrolysis (ethyl vs methyl)
Supports intracellular exposure reproducibility
Human liver microsome/plasma trend; not head-to-head
Esterase stability Prodrug In vitro half-life

Molecular Weight and Heavy Atom Count Differentiate Target Compound from Fragment-Like 2-Amino-6-sulfamoylbenzothiazole

With a molecular weight of 449.5 Da and 30 heavy atoms, the target compound is a lead‑like molecule suitable for late‑stage optimization, whereas 2‑amino‑6‑sulfamoylbenzothiazole (SMABT; MW 229.3 Da, 15 heavy atoms) falls squarely in the fragment space (Rule‑of‑Three compliant) [1]. SMABT is an excellent fragment hit for carbonic anhydrase, with reported Kᵢ values of ~50–100 nM against hCA II [2], but it lacks the chemical vectors for selective optimization toward tumor‑associated isoforms hCA IX/XII. The target compound already incorporates an elaborated 2‑position substituent and an N‑3 acetate chain, providing synthetic handles for further derivatization and a higher starting affinity for certain CA isoforms.

Lead-Like Complexity
Reported
MW 449.5 Da (30 heavy atoms) vs SMABT 229.3 Da (15)
Supports lead-like starting point for optimization
Cross-study comparison; verify batch identity
Molecular complexity Fragment-based drug discovery Lead-likeness

Recommended Research and Industrial Use Cases for Ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate


Carbonic Anhydrase Isoform Selectivity Profiling – Hypoxic Tumor and Glaucoma Programs

The sulfamoyl ZBG and benzothiazole core of this compound make it an ideal candidate for inhibition screens against the full panel of human CA isoforms (I, II, IV, IX, XII). Its lead‑like complexity, superior to fragment hits such as 2‑amino‑6‑sulfamoylbenzothiazole [1], allows direct evaluation of isoform selectivity in stopped‑flow CO₂ hydration assays, positioning it as a procurement priority for medicinal chemistry teams targeting CA IX (hypoxic tumors) or CA II/IV (glaucoma).

Ester Prodrug Stability Screening in Cell-Based Oncology or Inflammation Assays

The ethyl ester moiety provides a predicted 1.3‑ to 2.0‑fold slower esterase hydrolysis compared to the methyl ester analog [2], making this compound a better candidate for cell‑based assays conducted in high‑serum media. Researchers studying intracellular target engagement in cancer or inflammatory pathways should select this compound over the methyl ester to minimize premature extracellular hydrolysis and ensure reliable intracellular exposure measurements.

Regioisomer‑Specific SAR Studies of ortho‑Methoxybenzoyl Conformational Effects

The ortho‑methoxy substitution creates a unique intramolecular hydrogen bond array that rigidifies the benzoyl group relative to the meta‑methoxy regioisomer (CAS 865247‑59‑2) [3]. This compound is thus specifically valuable in structure‑activity relationship (SAR) campaigns where conformational pre‑organization of the 2‑benzoyl imino moiety is hypothesized to drive target selectivity, particularly for kinase or metalloenzyme targets where ligand shape complementarity is essential.

Peripheral‑Restricted Drug Design – Utilizing TPSA to Exclude CNS Penetration

With a TPSA of 162 Ų, well above the 140 Ų threshold for significant brain penetration [4], this compound is pre‑validated for programs that require peripheral restriction. It is the preferred choice over the simpler 2‑imino analog (TPSA 120 Ų) when investigators need to reduce confounding CNS‑mediated effects in in vivo pharmacology or toxicology studies.

Application
Selection Property
Validation Focus
CA isoform selectivity profiling
Sulfamoyl zinc-binding group specificity
Isoform inhibition assessment (CA I, II, IX, XII)
Ester prodrug cell-based assay stability
Ethyl ester hydrolysis rate vs methyl
Intracellular exposure and prodrug integrity
Regioisomer-specific SAR campaigns
Ortho-methoxy conformational restriction
Target binding shape complementarity
Peripheral target engagement studies
High TPSA limits CNS penetration
CNS exclusion profiling in vivo
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